1,2,2,3-Tetrachloro-1,1-difluoropropane

Description

Historical Development of Halogenated Hydrocarbons

The development of halogenated hydrocarbons traces back to the early 1800s when the first synthesis of these compounds was achieved. Production began accelerating when their useful properties as solvents and anesthetics were discovered, marking a significant milestone in chemical manufacturing. The evolution of halogenated hydrocarbon chemistry experienced substantial growth during the mid-20th century, particularly with the development of plastics and synthetic elastomers that led to greatly expanded scale of production.

The historical trajectory of halogenated hydrocarbons reveals a complex relationship between industrial innovation and environmental awareness. During the 1950s, several reports and investigations of workplace hazards began to emerge, indicating early recognition of potential concerns associated with these compounds. The 1960s marked a pivotal period when environmental pollution concerns, initially focused on dichlorodiphenyltrichloroethane and other pesticides, began to encompass broader categories of halogenated compounds. This historical development established the foundation for understanding compounds like 1,2,2,3-Tetrachloro-1,1-difluoropropane within the broader context of halogenated hydrocarbon chemistry.

The progression from initial synthesis to widespread industrial application reflects the technological advancement and chemical understanding that characterized the 20th century. Natural halocarbons, including those produced by marine organisms and volcanic activity, provided early insights into the environmental behavior of these compounds. Several thousand complex halocarbons are known to be produced mainly by marine species, with chlorine compounds representing the majority of discovered compounds, though bromides, iodides, and fluorides have also been found in nature.

Classification of this compound within Hydrochlorofluorocarbons

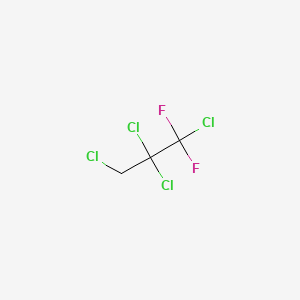

This compound belongs to the hydrochlorofluorocarbon family, specifically characterized by its molecular formula C₃H₂Cl₄F₂ and molecular weight of 217.846 daltons. The compound's classification within hydrochlorofluorocarbons is determined by its chemical composition, which includes hydrogen, chlorine, fluorine, and carbon atoms arranged in a specific three-carbon propane structure. This classification places the compound among substances that have been subject to regulatory oversight due to their ozone depletion potential characteristics.

The structural features of this compound distinguish it from other hydrochlorofluorocarbon compounds through its specific arrangement of halogen substituents. The presence of four chlorine atoms and two fluorine atoms on the propane backbone creates unique chemical properties that influence both its industrial applications and environmental behavior. The compound's International Union of Pure and Applied Chemistry name, this compound, reflects the precise positioning of halogen atoms on the carbon framework.

Hydrochlorofluorocarbons as a class have ozone depletion potentials mostly in the range 0.005 to 0.2 due to the presence of hydrogen, which causes them to react readily in the troposphere, therefore reducing their chance to reach the stratosphere where the ozone layer is present. This characteristic behavior pattern provides context for understanding the environmental profile of this compound within the broader hydrochlorofluorocarbon classification system.

Significance in Environmental and Industrial Chemistry

The environmental significance of this compound stems from its classification as an ozone-depleting substance, as indicated by its designation in regulatory frameworks. The compound's environmental persistence characteristics reflect the general stability of halogenated hydrocarbons, which tend to encourage beliefs about their relative environmental impact compared to other chemical classes. However, since the 1970s, extensive research has demonstrated that halocarbons represent important ozone-depleting substances and potential greenhouse gases that have attracted significant scientific attention.

The industrial chemistry context of this compound encompasses its potential applications in specialized chemical processes and research applications. Halogenated hydrocarbons have historically found common uses as solvents, pesticides, refrigerants, fire-resistant oils, ingredients of elastomers, adhesives and sealants, electrically insulating coatings, plasticizers, and plastics. The specific properties of this compound within this broader application spectrum require detailed investigation to understand its particular role in industrial chemistry.

The significance of studying this compound extends beyond immediate industrial applications to encompass broader environmental monitoring and regulatory compliance requirements. Research conducted in various geographical regions has demonstrated the importance of understanding halocarbon characteristics and sources, particularly in areas with significant industrial activity. The compound's behavior in environmental systems reflects general patterns observed for halogenated hydrocarbons, which do not readily degrade in natural environments and tend to accumulate.

Research Objectives and Scope

The primary research objective for investigating this compound centers on comprehensive characterization of its chemical properties, environmental behavior, and potential industrial applications. This investigation encompasses detailed analysis of the compound's molecular structure, physical properties, and chemical reactivity patterns that distinguish it from other halogenated hydrocarbon compounds. The research scope includes examination of the compound's position within the broader context of hydrochlorofluorocarbon chemistry and its relationship to environmental regulatory frameworks.

Specific research parameters for this compound include detailed analysis of its molecular weight of 217.846 daltons, Chemical Abstracts Service registry number 134237-39-1, and structural characteristics defined by its International Union of Pure and Applied Chemistry nomenclature. The investigation extends to comparative analysis with related hydrochlorofluorocarbon compounds to establish the unique characteristics that define this specific chemical entity.

The scope of research encompasses both fundamental chemical characterization and applied environmental chemistry aspects of this compound. This includes investigation of the compound's behavior in atmospheric systems, potential for environmental persistence, and interactions with other chemical species in complex environmental matrices. The research framework also incorporates analysis of regulatory classification systems and international protocols that govern the production, use, and monitoring of halogenated hydrocarbon compounds.

Table 1: Chemical Identification Data for this compound

The comprehensive investigation of this compound requires integration of multiple analytical approaches and comparative methodologies to establish a complete understanding of this specific halogenated hydrocarbon compound. The research objectives encompass both immediate scientific characterization needs and longer-term environmental monitoring requirements that support regulatory compliance and environmental protection initiatives.

Structure

3D Structure

Properties

CAS No. |

134237-39-1 |

|---|---|

Molecular Formula |

C3H2Cl4F2 |

Molecular Weight |

217.846 |

IUPAC Name |

1,2,2,3-tetrachloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2 |

InChI Key |

HFHVCPIWDWKEOX-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane

- CAS Registry Number : 677-68-9

- Molecular Formula : C₃Cl₄F₄

- Molecular Weight : 253.84 g/mol

- Synonyms: Fron 112, CFC-214 , 1,2,2,3-Tetrachlorotetrafluoropropane .

Physical and Chemical Properties :

- Appearance: Colorless, non-flammable liquid .

- Density : 1.7199 g/cm³ .

- Boiling Point : 114.77°C (estimated) .

- Melting Point : -42.9°C .

- Solubility : Insoluble in water; stable under standard conditions .

- Refractive Index : 1.3958 .

- Thermodynamic Data :

Comparison with Similar Compounds

Structural Isomers and PFAS Classification

The compound 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane belongs to a family of chlorofluoropropanes with varying chlorine (Cl) and fluorine (F) substitutions. Key isomers and related compounds include:

*PFAS designation applies if the compound contains at least one fully fluorinated carbon .

Physical Properties Comparison

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): The target compound (CFC-214) and its isomers are regulated under the Montreal Protocol due to chlorine content, which contributes to stratospheric ozone depletion . Compounds like HCFC-223ca (CAS 422-52-6) have lower ODP but are still phased out in many countries .

- Persistent Organic Pollutants (POPs) :

Research Findings and Data Gaps

- Thermodynamic Stability : The target compound exhibits high thermal stability, making it suitable for high-temperature applications .

- Toxicity Studies: Limited data exist on chronic exposure effects; most safety guidelines are based on acute toxicity .

- Environmental Monitoring : Detected in industrial wastewater, but degradation pathways remain understudied .

Preparation Methods

A widely referenced method involves the catalytic fluorination of heavily chlorinated propane intermediates using hydrogen fluoride (HF) in the presence of metal halide catalysts. For example, Source describes a process where 1,1,1,3-tetrachloropropane undergoes sequential fluorination with HF under controlled conditions. Aluminum chloride (AlCl₃) or antimony-based catalysts (e.g., SbCl₃F₃) are employed to facilitate fluorine substitution while minimizing over-fluorination.

Reaction Conditions :

-

Temperature : 60–120°C

-

Molar Ratio (HF:Substrate) : 3:1 to 5:1

-

Catalyst Loading : 1–5 wt% relative to substrate

This method yields 1,2,2,3-tetrachloro-1,1-difluoropropane as a primary product alongside under-fluorinated byproducts such as 1,1,3-trichloro-1,2,2-trifluoropropane. The yield typically ranges from 35% to 45%, with selectivity influenced by residence time and catalyst activity .

Liquid-Phase Fluorination Without Catalysts

Source details a liquid-phase fluorination process that avoids catalysts, relying instead on stoichiometric excesses of HF and elevated temperatures to drive the reaction. Starting materials such as 1,1,1,3,3-pentachloropropane or 1,3,3,3-tetrachloropropene are reacted with HF in agitated reactors maintained at 65–175°C. The absence of catalysts simplifies product separation but requires precise temperature control to suppress side reactions, such as the formation of HFC-244fa (1,1,3-trichloro-3,3-difluoropropane).

Key Process Parameters :

| Parameter | Value |

|---|---|

| HF:Substrate Ratio | ≥5:1 |

| Pressure | 2–4 MPa |

| Residence Time | 2–6 hours |

This approach achieves a 40–50% conversion to the target compound, with unreacted HF and intermediates recycled to improve overall efficiency .

Isomerization of Chlorofluoropropane Intermediates

Patent literature (Source ) highlights the isomerization of under-fluorinated intermediates as a critical step in optimizing yields. For instance, 1,1,3-trichloro-1,2,2-trifluoropropane (R-223ca) can be isomerized to this compound using Lewis acids like FeCl₃ or ZnCl₂ at 80–100°C. This method addresses selectivity challenges inherent in direct fluorination by repositioning chlorine and fluorine atoms post-synthesis.

Isomerization Efficiency :

-

Conversion Rate : 60–70%

-

Byproducts : <10% (primarily R-224ca and R-225cb isomers)

Isomerization complements primary synthesis routes, particularly when initial fluorination steps produce mixed halogenated species .

Chlorination of Fluorinated Propenes

An alternative pathway involves the chlorination of partially fluorinated propenes. Source describes a method where 2-chloro-3-fluoropropene is treated with chlorine gas in the presence of UV light, yielding 1,2,2-trichloro-3-fluoropropane. Subsequent fluorination with SbCl₃F₃ at 120°C introduces additional fluorine atoms, culminating in this compound.

Reaction Sequence :

-

Chlorination :

-

Fluorination :

This multi-step approach achieves a cumulative yield of 25–30%, limited by competing side reactions during chlorination .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Advantages | Challenges |

|---|---|---|---|

| Catalytic Fluorination | 35–45 | Scalable, catalyst reuse | Byproduct management |

| Liquid-Phase Fluorination | 40–50 | No catalyst, simpler purification | High HF consumption |

| Isomerization | 60–70 | Improves selectivity | Requires pure intermediates |

| Chlorination-Fluorination | 25–30 | Flexible substrate options | Low yield, multiple steps |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,2,3-Tetrachloro-1,1-difluoropropane, and how can reaction conditions be optimized?

- Methodology : Catalytic hydrofluorination is a viable approach. Adjust starting materials (e.g., chlorinated propenes) and use antimony pentachloride (SbCl₅) or fluorinated antimony catalysts. Reaction parameters such as HF stoichiometry, temperature (100–200°C), and catalyst loading (25–99.9 mol%) significantly influence yield. Monitor intermediates via gas chromatography (GC) and confirm product purity via NMR .

- Key Data : Phase change data (e.g., boiling point ≈ 469.9 K) from analogous compounds can guide distillation protocols .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodology : Use infrared (IR) spectroscopy to identify functional groups (C-Cl, C-F stretches) and compare spectra to NIST reference data. For structural confirmation, employ 2D Mol or 3D SD files (viewable via Java/Javascript) and cross-validate with quantum mechanical calculations (e.g., DFT) .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodology : Combine GC-MS with electron capture detection (ECD) for halogenated byproducts. Use EPA DSSTox databases to identify common contaminants (e.g., polychlorinated derivatives) and calibrate retention times .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling points) be resolved?

- Methodology : Replicate measurements using standardized NIST protocols. For example, validate boiling points via differential scanning calorimetry (DSC) and account for isotopic impurities (e.g., Cl/F substitutions) that alter phase behavior. Cross-reference with vapor pressure data from the Thermodynamics Research Center .

- Case Study : Discrepancies in melting points (e.g., 260.3 K vs. literature values) may arise from polymorphism; use variable-temperature XRD to assess crystalline phases .

Q. What experimental design principles apply to optimizing catalytic systems for large-scale synthesis?

- Methodology : Employ factorial design to test variables (catalyst composition, HF flow rate, pressure). For example, a 2³ factorial matrix can evaluate interactions between SbCl₅ concentration (25–75 mol%), temperature (120–180°C), and reaction time (4–12 hrs). Analyze via response surface methodology (RSM) to maximize yield .

- Data Validation : Use Arrhenius plots to model activation energy and identify rate-limiting steps .

Q. How can computational chemistry enhance understanding of reaction mechanisms?

- Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces for hydrofluorination steps. Compare computed transition states (e.g., HF addition to chloropropene) with experimental kinetics. Validate using isotopic labeling (e.g., D/H substitution) and in situ FTIR .

Q. What strategies mitigate environmental risks during disposal or accidental release?

- Methodology : Conduct ecotoxicology assays (e.g., Daphnia magna acute toxicity tests) and model environmental persistence using EPI Suite. Compare with structurally similar compounds (e.g., 1,2,3-Trichloropropane LC₅₀ data) to estimate bioaccumulation potential .

- Remediation : Test advanced oxidation processes (AOPs) like UV/Fenton reactions for degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.